molecular formula C18H21NO3Te B14317443 Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate CAS No. 112476-17-2

Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate

Cat. No.: B14317443
CAS No.: 112476-17-2
M. Wt: 427.0 g/mol
InChI Key: GTNQWZNZBMCHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is an organic compound that features a unique combination of phenoxy, phenyltellanyl, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-phenoxypropylamine with phenyltellanyl chloride to form the intermediate 3-phenoxy-2-(phenyltellanyl)propylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The phenoxy and phenyltellanyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the carbamate group can produce amines.

Scientific Research Applications

Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The phenoxy and phenyltellanyl groups can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [3-phenoxy-2-(phenylsulfanyl)propyl]carbamate: Similar structure but with a sulfanyl group instead of a tellanyl group.

    Ethyl [3-phenoxy-2-(phenylselanyl)propyl]carbamate: Contains a selanyl group instead of a tellanyl group.

Uniqueness

Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

112476-17-2

Molecular Formula

C18H21NO3Te

Molecular Weight

427.0 g/mol

IUPAC Name

ethyl N-(3-phenoxy-2-phenyltellanylpropyl)carbamate

InChI

InChI=1S/C18H21NO3Te/c1-2-21-18(20)19-13-17(23-16-11-7-4-8-12-16)14-22-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20)

InChI Key

GTNQWZNZBMCHIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(COC1=CC=CC=C1)[Te]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.